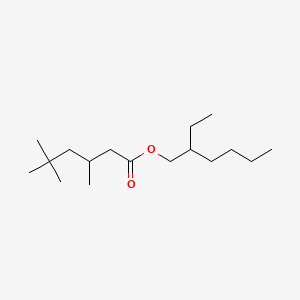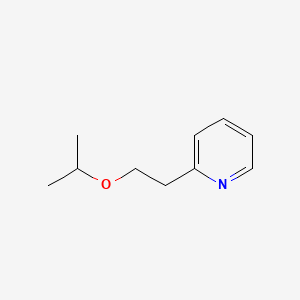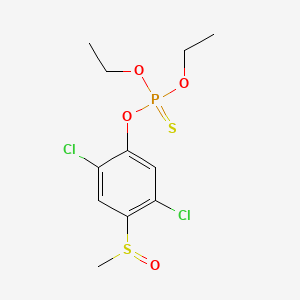
Chlorthiophos sulfoxide
Overview
Description
Chlorthiophos sulfoxide is an organophosphorus compound primarily used as a pesticide. It is known for its high toxicity and effectiveness in controlling a variety of pests. The compound is a derivative of chlorthiophos, which is an organophosphorus pesticide used to control ants and mites .
Mechanism of Action
Target of Action
Chlorthiophos sulfoxide is an organophosphate compound . Organophosphates are known to primarily target the enzyme acetylcholinesterase, which plays a crucial role in nerve function . By inhibiting this enzyme, organophosphates disrupt the normal functioning of the nervous system, leading to various physiological effects.
Mode of Action
Organophosphates, such as this compound, inhibit acetylcholinesterase by binding to the active site of the enzyme . This prevents the enzyme from breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. The accumulation of acetylcholine results in continuous stimulation of the nerves, muscles, and glands, leading to the symptoms of organophosphate poisoning .
Biochemical Pathways
Organophosphates are known to affect the cholinergic pathways in the nervous system . They inhibit acetylcholinesterase, leading to an accumulation of acetylcholine at the nerve synapses and neuromuscular junctions. This causes overstimulation of the nerves, muscles, and glands.
Pharmacokinetics
Organophosphates are generally absorbed through the skin, respiratory tract, and gastrointestinal tract . They are distributed throughout the body and can cross the blood-brain barrier. Metabolism of organophosphates typically occurs in the liver, and they are excreted in the urine .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an overaccumulation of acetylcholine, causing overstimulation of the nerves, muscles, and glands . This can result in symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome). In severe cases, it can lead to seizures, respiratory failure, and death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature, humidity, and pH can affect the stability and effectiveness of the compound . Additionally, the presence of other chemicals can influence its action. For example, certain reducing agents can cause organophosphates to form highly toxic and flammable phosphine gas .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorthiophos sulfoxide can be synthesized through the oxidation of chlorthiophos. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is carried out in an organic solvent, and the temperature is maintained to ensure the selective oxidation of the sulfur atom to form the sulfoxide group.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of oxidizing agents to a solution of chlorthiophos in an organic solvent. The reaction mixture is then subjected to purification steps, including filtration and distillation, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Chlorthiophos sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of chlorthiophos sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Chlorthiophos sulfone: Formed through further oxidation.
Chlorthiophos: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chlorthiophos sulfoxide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Chlorthiophos: The parent compound, which is less oxidized.
Chlorthiophos sulfone: A more oxidized form of chlorthiophos sulfoxide.
Other organophosphorus pesticides: Such as parathion and malathion.
Uniqueness
This compound is unique due to its specific oxidation state, which imparts distinct chemical and biological properties. Its sulfoxide group makes it more reactive in certain chemical reactions compared to its parent compound, chlorthiophos .
Properties
IUPAC Name |
(2,5-dichloro-4-methylsulfinylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2O4PS2/c1-4-15-18(19,16-5-2)17-10-6-9(13)11(20(3)14)7-8(10)12/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXYXQSWBAJYEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)S(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2O4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951778 | |
| Record name | O-[2,5-Dichloro-4-(methanesulfinyl)phenyl] O,O-diethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29185-21-5 | |
| Record name | Chlorthiophos sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029185215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-[2,5-Dichloro-4-(methanesulfinyl)phenyl] O,O-diethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


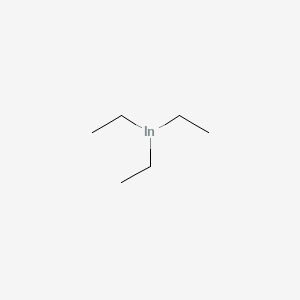


![2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B1595919.png)
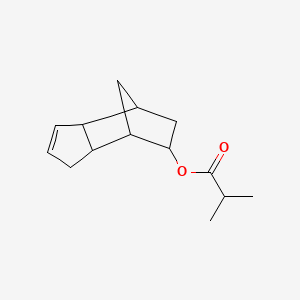



![4-Methylbenzenesulfonate;3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B1595925.png)


